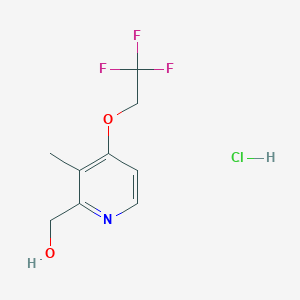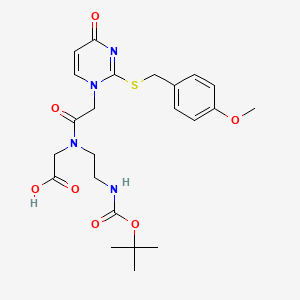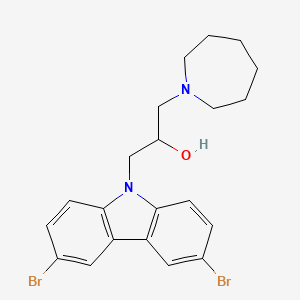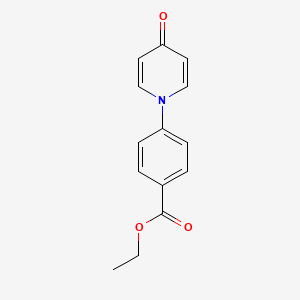
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate
Vue d'ensemble
Description
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate, also known as EOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. EOPB is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents and is widely used as a building block for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has also been shown to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to have anti-viral properties by inhibiting the replication of certain viruses, including hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate. One potential direction is the optimization of its chemical synthesis to improve its yield and purity. Another direction is the further investigation of its mechanism of action, which may lead to the discovery of new therapeutic targets and the development of novel drugs. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in vivo may provide valuable insights into its potential clinical applications.
Applications De Recherche Scientifique
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
ethyl 4-(4-oxopyridin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAMLOXBAAECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

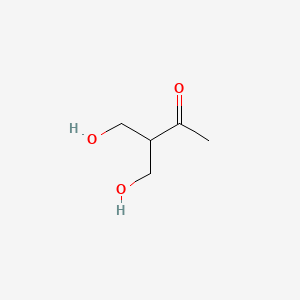
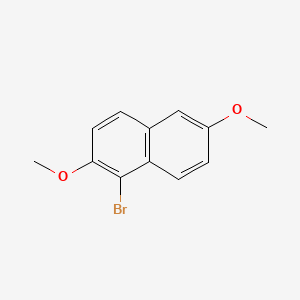
![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)
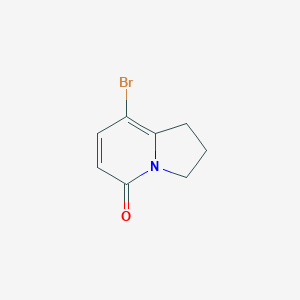
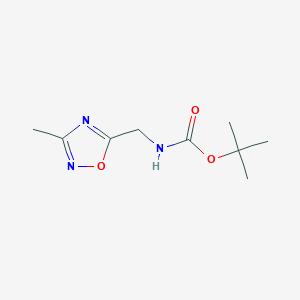

![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)
